![molecular formula C21H29ClN2O2 B5853835 1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide](/img/structure/B5853835.png)
1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide
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Description
1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide is a compound related to various fields in chemistry and pharmacology. Although specific studies on this compound are limited, related research can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves reactions between 4-chlorobenzoic acid and derivatives of piperidine. For example, in a study by Wang and Li, 4-chlorobenzoic acid reacted with silver oxide and 1-(2-aminoethyl)piperidine to form a silver(I) complex, highlighting a typical approach to compound synthesis involving chlorobenzoyl and piperidine structures (Wang & Li, 2011).
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using X-ray diffraction and other techniques. For example, the silver(I) complex mentioned previously was characterized by X-ray diffraction, revealing a dimeric structure and coordination by nitrogen and oxygen atoms (Wang & Li, 2011). This provides a basis for understanding the molecular structure of chlorobenzoyl-piperidine derivatives.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often include substitutions and complex formation. For instance, Sugimoto et al. described the synthesis of piperidine derivatives showing increased activity due to substitutions at the benzamide moiety (Sugimoto et al., 1990). These reactions highlight the chemical behavior and modification possibilities for compounds like 1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide.
Physical Properties Analysis
The physical properties of compounds are significantly influenced by their molecular structure. For example, the crystal and molecular structure analysis of related compounds, such as 4-carboxypiperidinium chloride, provides insight into their physical properties, including solubility, melting point, and crystal form (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-cyclooctylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c22-18-10-8-17(9-11-18)21(26)24-14-12-16(13-15-24)20(25)23-19-6-4-2-1-3-5-7-19/h8-11,16,19H,1-7,12-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQVABPUMVCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-cyclooctylpiperidine-4-carboxamide |
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